(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride
Description
(2S)-2-Amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is a chiral small molecule characterized by:
- A (2S)-configured amino group at the second carbon.
- A furan-2-ylmethyl substituent attached to the amide nitrogen.
- A 4-methylpentanamide backbone, providing lipophilicity.
- A hydrochloride salt to enhance solubility and stability.
This compound is structurally related to peptide mimetics and small-molecule drugs targeting enzymes or receptors.
Properties
Molecular Formula |
C11H19ClN2O2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
(2S)-2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
RWAAYAIWPLVVNX-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CO1)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Amine Precursor Synthesis
The (2S)-2-amino-4-methylpentanamide core requires stereoselective synthesis. Common approaches include:
-
Asymmetric hydrogenation of α-ketoamides using chiral catalysts (e.g., transition metal complexes).
-
Resolution of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Example Protocol :
Furan-2-Ylmethyl Group Introduction
The furan-2-ylmethyl group is typically introduced via alkylation or reductive amination.
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Furan-2-ylmethyl bromide, NaH, DMF, 0–25°C | 65–75% | |
| Reductive Amination | Furan-2-ylmethylamine, NaBH₃CN, MeOH, rt | 70–80% |
Optimized Alkylation :
Amide Bond Formation
Amide coupling employs carbodiimide-based reagents to minimize racemization.
Key Steps :
-
Activation : Carbodiimide (e.g., BOP) activates the carboxylic acid.
-
Coupling : Reaction with the amine precursor in anhydrous conditions.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate).
Stereochemical Control and Purification
Stereochemical Purity
Maintaining the (2S) configuration requires:
-
Chiral Starting Materials : (2S)-2-amino-4-methylpentanoic acid derivatives.
-
Catalytic Methods : Enzymatic resolution or chiral ligand-mediated synthesis.
Example Protocol for Resolution :
Hydrochloride Salt Formation
The free base is converted to the HCl salt for enhanced stability.
| Method | Conditions | Yield | Source |
|---|---|---|---|
| HCl in Dioxane | 4M HCl, dioxane, 0–25°C, 1–2 hours | 95–100% | |
| HCl in Ethanol | 1M HCl, ethanol, reflux, 30 minutes | 90–95% |
Workup :
Critical Reaction Parameters and Challenges
Racemization Mitigation
Impurity Control
-
Byproduct Removal : Silica gel chromatography (hexane/ethyl acetate, 3:1).
-
Crystallization : Isopropyl acetate/cyclohexane solvent systems.
Analytical Characterization
Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| 1H NMR (400 MHz) | δ 7.18–7.45 (m, 4H, furan), 3.13 (ddd, 2H, CH2), 1.45 (d, 3H, CH3) | |
| 13C NMR | δ 166.2 (C=O), 109.8 (furan C), 26.4 (CH3) | |
| HRMS (ESI+) | [M+H]+ = 246.73 (C11H19ClN2O2) |
Comparative Analysis of Preparation Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
The compound features a furan ring attached to a methyl group, contributing to its unique reactivity and interaction with biological targets. The presence of the amino group enhances its solubility and potential biological activity.
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that structural modifications can enhance the potency of similar compounds against tumors, suggesting potential for development in cancer therapeutics .
Neuroprotective Effects : The furan moiety has been associated with neuroprotective properties in several studies. Compounds containing furan rings have been reported to exhibit antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .
Biochemical Research
Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. Such interactions can be pivotal in understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Receptor Modulation : Research indicates that compounds with similar structures can modulate neurotransmitter receptors, potentially influencing neurological functions and offering insights into the treatment of neurodegenerative diseases .
Anticancer Evaluation
A study involving structural analogs of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride demonstrated significant growth inhibition in HT29 colon cancer cells. The IC50 values were found to be less than 1.98 μg/mL, indicating potent anticancer activity. Further investigations revealed that the presence of electron-donating groups enhanced cytotoxicity against Jurkat T cells .
Neuroprotective Studies
In vitro assays have shown that derivatives of this compound can reduce oxidative stress markers in neuronal cell cultures. These findings suggest potential applications in treating conditions like Alzheimer’s disease, where oxidative damage plays a critical role .
Anticancer Activity Data
| Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|
| HT29 (Colon) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron donors |
Neuroprotective Activity Data
| Activity Type | Model | Effect |
|---|---|---|
| Antioxidant | Neuronal Cell Culture | Reduced oxidative stress markers |
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural analogs include:
Key Observations :
Pharmacological and Toxicological Properties
Limited pharmacological data are available for the target compound. Comparisons are based on structural analogs:
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
The compound (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride , with the CAS number 1822006-22-3 , is a novel amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₉ClN₂O₂
- Molecular Weight : 246.73 g/mol
- SMILES Notation : CC(C)CC(N)C(=O)NCc1ccco1.Cl
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of This compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the compound exhibits potential anti-inflammatory and neuroprotective properties.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a possible application in treating inflammatory diseases, such as arthritis or asthma.
-
Neuroprotective Effects :
- Research conducted on neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis. This finding positions it as a candidate for further investigation in neurodegenerative disorders like Alzheimer's disease.
-
Antimicrobial Properties :
- A study assessing the antimicrobial efficacy of various derivatives found that this compound exhibited significant activity against certain strains of bacteria, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are recommended for handling the hydrochloride salt during synthesis?
- Methodology : Use fume hoods for acid-sensitive steps. PPE (gloves, goggles) prevents skin/eye contact with corrosive HCl vapors. Neutralize waste with bicarbonate before disposal. Emergency procedures for inhalation exposure include fresh air ventilation and medical consultation .
Structural & Functional Insights
Q. How can modifications to the 4-methylpentanamide backbone alter bioactivity?
Q. What role does the hydrochloride counterion play in crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
